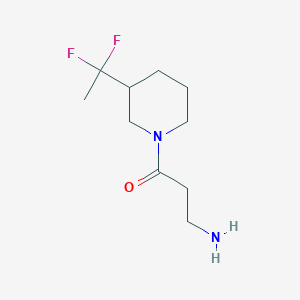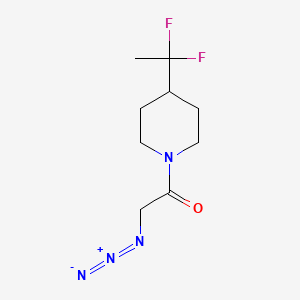![molecular formula C11H18N4O2 B1481372 2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one CAS No. 2098037-77-3](/img/structure/B1481372.png)
2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The spirocyclic structure is a key feature, and the positions of the azido and hydroxymethyl groups on this structure could significantly influence its chemical properties .Chemical Reactions Analysis
The azido group is known to participate in a variety of chemical reactions, including substitution and reduction reactions . The hydroxymethyl group could also be involved in reactions such as esterification or ether formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the positions of its functional groups .Scientific Research Applications
Synthesis and Structural Analysis
The research on 2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one primarily focuses on the synthesis and structural analysis of related compounds. The chemical compound is involved in various synthesis processes, where its functional groups and spirocyclic structure play crucial roles. For example, it's involved in the hydrolysis and acylation of imino groups in specific isomers, leading to the formation of complex structures with unique NMR spectral properties (Belikov et al., 2013). Furthermore, reactions involving this compound and Reformatsky reagent lead to the formation of 3-aryl-2-[2-(or 4-)hydroxyphenyl]-2-azaspiro[3.5]nonan-1-ones, indicating its reactivity and potential in creating biologically relevant molecules (Nikiforova et al., 2021).
Antimycobacterial Properties
Certain derivatives related to this compound demonstrate significant antimycobacterial activity. Compounds synthesized through one-pot procedures have shown varying degrees of inhibition against M. tuberculosis H37Rv, highlighting the potential therapeutic applications of these chemical structures (Güzel et al., 2006).
Antimicrobial Agents
Research has also been conducted on the synthesis of bispiroheterocyclic systems, where related compounds serve as antimicrobial agents. These compounds are synthesized through reactions with hydrazines, hydroxylamine, urea, and thiourea derivatives, providing a variety of biologically active compounds for potential therapeutic use (Al-Ahmadi, 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-azido-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-14-13-5-10(17)15-6-9(7-16)11(8-15)3-1-2-4-11/h9,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATBMZIFAIKERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



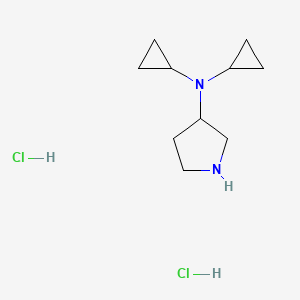
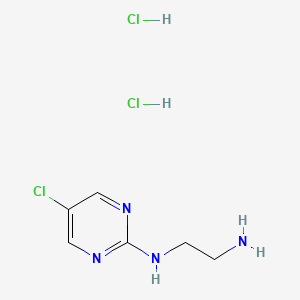

![methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1481296.png)
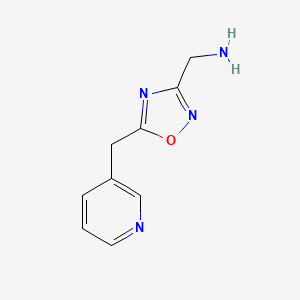
![5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1481302.png)



